molecular formula C6H12Cl2N2O2 B6173642 1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride CAS No. 2649079-89-8

1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride

Cat. No. B6173642
CAS RN: 2649079-89-8
M. Wt: 215.1
InChI Key:
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Description

1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride, also known as 1-FMDH, is an organic compound that has been studied for its potential applications in scientific research. This compound has been studied in various scientific fields including biochemistry, physiology, and pharmacology. It has been found to have multiple biochemical and physiological effects, as well as potential applications in laboratory experiments. In

Mechanism of Action

The mechanism of action of 1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride is not yet fully understood. However, it is believed to act by inhibiting the enzyme acetylcholinesterase, which is involved in the control of neuronal transmission. This inhibition of acetylcholinesterase leads to an increase in the amount of acetylcholine available in the brain, which can have a variety of effects on the central nervous system. In addition, 1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride has been found to bind to certain receptors in the brain, which may also contribute to its effects.
Biochemical and Physiological Effects
1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride has been found to have multiple biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the control of neuronal transmission. In addition, it has been found to have an inhibitory effect on the growth of certain cancer cells. It has also been found to have an effect on the central nervous system, as well as an effect on the brain.

Advantages and Limitations for Lab Experiments

1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be stored in a stable form for long periods of time. In addition, it is relatively inexpensive and can be used in a variety of experiments. However, there are also some limitations to the use of 1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride in laboratory experiments. It is not very soluble in water, and its effects on the central nervous system can be unpredictable.

Future Directions

The potential applications of 1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride are still being explored. Potential future directions include further research into its effects on the central nervous system, as well as its potential to inhibit the growth of certain cancer cells. In addition, further research into its mechanism of action could lead to new and more effective treatments for neurological disorders. Finally, further research into its potential applications in laboratory experiments could lead to new and more efficient ways of conducting experiments.

Synthesis Methods

1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride can be synthesized by a three-step process, starting with the reaction of 1-amino-3-furoxan and ethyl chloroformate. This is followed by the reaction of the resulting 1-chloro-3-furoxan with 1-methanamine to produce 1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine. Finally, the 1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine is treated with dihydrochloride to produce 1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride.

Scientific Research Applications

1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride has been studied for its potential applications in scientific research. It has been found to have multiple biochemical and physiological effects, as well as potential applications in laboratory experiments. For example, it has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the control of neuronal transmission. It has also been studied for its potential to inhibit the growth of certain cancer cells. In addition, 1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride has been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of aging on the brain.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride' involves the reaction of 3-amino-1,2-propanediol with 2,4-dichloro-5-(3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl)pyrimidine followed by hydrochloric acid treatment to obtain the dihydrochloride salt of the desired compound.", "Starting Materials": ["3-amino-1,2-propanediol", "2,4-dichloro-5-(3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl)pyrimidine", "Hydrochloric acid"], "Reaction": ["Step 1: 3-amino-1,2-propanediol is reacted with 2,4-dichloro-5-(3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl)pyrimidine in the presence of a suitable solvent and a base to obtain the desired compound.", "Step 2: The crude product obtained from step 1 is treated with hydrochloric acid to obtain the dihydrochloride salt of the desired compound."] }

CAS RN

2649079-89-8

Product Name

1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride

Molecular Formula

C6H12Cl2N2O2

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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